molecular formula C22H26N4O2 B6105188 1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane

1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane

Cat. No. B6105188
M. Wt: 378.5 g/mol
InChI Key: XQUJSWJBPFMRCG-UHFFFAOYSA-N
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Description

1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of diazepanes which are known for their diverse pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane is not fully understood. However, it has been suggested that the compound may act by modulating the activity of certain neurotransmitters in the brain such as GABA and glutamate. It may also inhibit the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, the compound has been shown to have anti-tumor activity in cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane in lab experiments is its diverse pharmacological properties, which make it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane. Firstly, further studies are needed to elucidate its mechanism of action and identify potential targets for therapeutic intervention. Secondly, more research is needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, the compound can be modified to improve its pharmacological properties and reduce any potential side effects.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse pharmacological properties that make it a promising candidate for the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory, analgesic, anxiolytic, and anti-tumor activity. Further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.

Synthesis Methods

The synthesis of 1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane involves the reaction of 3-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde with 2-furoylhydrazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-furoyl)-1,4-diazepane has been found to exhibit a range of pharmacological activities such as anti-inflammatory, analgesic, and anxiolytic effects. It has been studied extensively for its potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

IUPAC Name

[4-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-16-6-7-18(13-17(16)2)21-19(14-23-24-21)15-25-8-4-9-26(11-10-25)22(27)20-5-3-12-28-20/h3,5-7,12-14H,4,8-11,15H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUJSWJBPFMRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=NN2)CN3CCCN(CC3)C(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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